molecular formula C19H21NO3S3 B2972591 4-(4-METHYLBENZENESULFONYL)-5-(PENTYLSULFANYL)-2-(THIOPHEN-2-YL)-1,3-OXAZOLE CAS No. 850927-77-4

4-(4-METHYLBENZENESULFONYL)-5-(PENTYLSULFANYL)-2-(THIOPHEN-2-YL)-1,3-OXAZOLE

Cat. No.: B2972591
CAS No.: 850927-77-4
M. Wt: 407.56
InChI Key: HFKOEQCFEUFQHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Methylbenzenesulfonyl)-5-(pentylsulfanyl)-2-(thiophen-2-yl)-1,3-oxazole is a 1,3-oxazole derivative featuring a 4-methylbenzenesulfonyl group at position 4, a pentylsulfanyl chain at position 5, and a thiophen-2-yl substituent at position 2. The thiophene ring contributes π-conjugation, which may influence electronic properties and intermolecular interactions.

Properties

IUPAC Name

4-(4-methylphenyl)sulfonyl-5-pentylsulfanyl-2-thiophen-2-yl-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO3S3/c1-3-4-5-12-25-19-18(20-17(23-19)16-7-6-13-24-16)26(21,22)15-10-8-14(2)9-11-15/h6-11,13H,3-5,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFKOEQCFEUFQHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCSC1=C(N=C(O1)C2=CC=CS2)S(=O)(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methylbenzenesulfonyl)-5-(pentylsulfanyl)-2-(thiophen-2-yl)-1,3-oxazole typically involves multiple steps, starting from readily available precursors. A common synthetic route includes the following steps:

    Formation of the Oxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonation reactions using reagents like sulfonyl chlorides.

    Attachment of the Pentylsulfanyl Group: This step often involves nucleophilic substitution reactions where a pentylthiol is reacted with a suitable leaving group.

    Incorporation of the Thiophene Ring: The thiophene ring can be introduced through cross-coupling reactions, such as Suzuki or Stille coupling, using thiophene derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methylbenzenesulfonyl)-5-(pentylsulfanyl)-2-(thiophen-2-yl)-1,3-oxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or alter existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides, sulfonyl chlorides, and thiols are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

4-(4-Methylbenzenesulfonyl)-5-(pentylsulfanyl)-2-(thiophen-2-yl)-1,3-oxazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as polymers and electronic devices.

Mechanism of Action

The mechanism of action of 4-(4-Methylbenzenesulfonyl)-5-(pentylsulfanyl)-2-(thiophen-2-yl)-1,3-oxazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biological effects. The compound’s unique structure allows it to engage in specific interactions, influencing pathways related to its observed activities.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The table below compares key structural and inferred properties of the target compound with related molecules from the evidence:

Compound Name Core Structure Substituents (Positions) Molecular Formula Molecular Weight Key Properties/Applications Evidence Source
4-(4-Methylbenzenesulfonyl)-5-(pentylsulfanyl)-2-(thiophen-2-yl)-1,3-oxazole 1,3-Oxazole 4: 4-Me-benzenesulfonyl; 5: C₅H₁₁S; 2: Thiophene C₁₅H₁₇NO₃S₃ ~354.5 High lipophilicity; potential bioactivity N/A (Target)
N-Benzyl-4-(4-methylphenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazol-5-amine 1,3-Oxazole 4: 4-Me-benzenesulfonyl; 5: Benzylamine; 2: Thiophene C₂₁H₁₈N₂O₃S₂ 410.51 Structural analog; amine group may enhance solubility
5-(4-Methoxyphenyl)-1,3,4-oxadiazole-2-thione 1,3,4-Oxadiazole 5: 4-MeO-phenyl; 2: Thione C₉H₈N₂O₂S 208.24 DNA-binding (ΔG = -6.58 kcal/mol)
4-Benzyl-1,3-oxazole derivatives with 4-[(4-bromophenyl)sulfonyl]phenyl 1,3-Oxazole 4: Benzyl; substituents vary Varies ~400–450 Cytotoxic activity against cancer cell lines
5-(4-Ethynylphenyl)-1,3-oxazole 1,3-Oxazole 5: Ethynylphenyl C₁₁H₇NO 169.17 High thermal stability; material science applications

Key Comparative Insights

Core Heterocycle Differences :

  • Compared to 1,3,4-oxadiazoles (e.g., ), the 1,3-oxazole core of the target compound lacks one nitrogen atom, reducing ring electronegativity but enhancing metabolic stability .
  • Thiazole derivatives (e.g., ) exhibit different electronic profiles due to sulfur in the ring, often leading to stronger intermolecular interactions compared to oxazoles .

Thiophene vs. Phenyl: The thiophen-2-yl group introduces sulfur-mediated π-stacking and lower electron density than phenyl, affecting binding to aromatic receptors .

Synthetic Pathways :

  • The target compound’s synthesis likely involves sulfonation and nucleophilic substitution, similar to methods in and , where sodium hydroxide mediates cyclization or alkylation .
  • In contrast, 1,3,4-oxadiazoles () are often synthesized via oxidative cyclization, which is less applicable to oxazoles .

Biological and Physical Properties :

  • The 4-methylbenzenesulfonyl group (common in and ) enhances stability and may confer tyrosine kinase inhibitory activity, as seen in similar sulfonamide derivatives .
  • The absence of tautomerism in the target compound (unlike 1,2,4-triazoles in ) simplifies its structural analysis and formulation .

Research Findings and Implications

Cytotoxicity : 4-Benzyl-1,3-oxazole derivatives () show moderate cytotoxicity (IC₅₀ ~10–50 μM), suggesting the target compound’s sulfonyl and thiophenyl groups could enhance activity .

DNA Binding: While oxadiazoles () exhibit DNA interaction, oxazoles are less studied in this context. The pentylsulfanyl group may intercalate or bind minor grooves, warranting further study .

Thermal Stability : Ethynyl-substituted oxazoles () decompose above 200°C, implying the target compound’s stability is suitable for high-temperature applications .

Biological Activity

The compound 4-(4-Methylbenzenesulfonyl)-5-(pentylsulfanyl)-2-(thiophen-2-yl)-1,3-oxazole , also known by its CAS number 850927-77-4, is a member of the oxazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H21N1O3S3C_{19}H_{21}N_{1}O_{3}S_{3}, with a molecular weight of approximately 407.57 g/mol. The structure features a sulfonyl group, a pentyl sulfanyl substituent, and a thiophene ring, which contribute to its biological properties.

Biological Activity Overview

Research indicates that oxazole derivatives exhibit a range of biological activities including:

  • Antibacterial Activity : Several studies have reported that oxazole compounds possess significant antibacterial properties. For instance, derivatives have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative strains like Escherichia coli .
  • Antifungal Activity : Similar to their antibacterial properties, oxazole derivatives have also demonstrated antifungal activity against various fungal pathogens .
  • Anticancer Activity : Recent evaluations of oxazole derivatives against the NCI-60 human tumor cell lines revealed promising growth inhibitory effects. These compounds have been shown to interact with tubulin at colchicine binding sites, inhibiting tubulin polymerization and thereby affecting cancer cell proliferation .

Antibacterial and Antifungal Studies

A review of oxazole derivatives highlighted their potential as antibacterial agents. The synthesis of various oxazole-benzamide inhibitors has led to compounds with enhanced efficacy against bacterial pathogens . For example, one study demonstrated that certain oxazole analogues exhibited stronger antibacterial activity than traditional antibiotics like sparfloxacin.

Anticancer Mechanisms

In a study focusing on the anticancer properties of novel 1,3-oxazole compounds, it was found that these compounds inhibited cell growth across multiple cancer cell lines. The mechanism was primarily through microtubule inhibition, which is critical for cell division .

Case Study 1: Antimicrobial Efficacy

A series of oxazole derivatives were synthesized and tested for their antimicrobial efficacy. Among these, the compound demonstrated significant activity against multidrug-resistant strains, suggesting its potential as a lead compound for developing new antibiotics.

Case Study 2: Cancer Cell Line Evaluation

In an evaluation involving the NCI-60 panel, several oxazole derivatives were tested for their growth inhibitory properties. The results indicated that specific modifications in the chemical structure could enhance anticancer activity significantly.

Data Table: Biological Activity Summary

Activity Type Effectiveness Reference
AntibacterialEffective against S. aureus, E. coli
AntifungalActive against various fungal strains
AnticancerInhibits growth in NCI-60 cell lines

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.